molecular formula C19H17As B12788420 Benzyl(diphenyl)arsane CAS No. 2741-42-6

Benzyl(diphenyl)arsane

Cat. No.: B12788420
CAS No.: 2741-42-6
M. Wt: 320.3 g/mol
InChI Key: UFJSAPNUODOOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl(diphenyl)arsane, also known as diphenyl(phenylmethyl)arsane, is an organoarsenic compound with the molecular formula C19H17As. This compound is characterized by the presence of a benzyl group (C6H5CH2-) attached to a diphenylarsane moiety (As(C6H5)2). It is a member of the broader class of organoarsenic compounds, which have diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl(diphenyl)arsane typically involves the reaction of benzyl chloride with diphenylarsine in the presence of a base. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the diphenylarsine group. The reaction conditions often include the use of an inert solvent such as toluene or dichloromethane and a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl(diphenyl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides or other arsenic-containing compounds.

    Reduction: Reduction reactions can convert this compound to its corresponding arsine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Arsenic oxides (As2O3, As2O5) and other arsenic-containing compounds.

    Reduction: Arsine derivatives (AsH3).

    Substitution: Various substituted this compound derivatives depending on the substituent introduced.

Scientific Research Applications

Benzyl(diphenyl)arsane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain cancers.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of benzyl(diphenyl)arsane involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. Additionally, it may interfere with cellular signaling pathways and induce oxidative stress, contributing to its biological activities.

Comparison with Similar Compounds

    Triphenylarsine (As(C6H5)3): Similar in structure but lacks the benzyl group.

    Phenylarsine oxide (C6H5AsO): Contains an arsenic-oxygen bond instead of the benzyl group.

    Arsine (AsH3): A simpler arsenic hydride without aromatic groups.

Uniqueness: Benzyl(diphenyl)arsane is unique due to the presence of both benzyl and diphenyl groups attached to the arsenic atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2741-42-6

Molecular Formula

C19H17As

Molecular Weight

320.3 g/mol

IUPAC Name

benzyl(diphenyl)arsane

InChI

InChI=1S/C19H17As/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

UFJSAPNUODOOQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[As](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.